molecular formula C17H19BrN4O2 B2388686 N-Benzyl-4-(5-bromopyrimidin-2-yl)oxypiperidine-1-carboxamide CAS No. 2380173-30-6

N-Benzyl-4-(5-bromopyrimidin-2-yl)oxypiperidine-1-carboxamide

Cat. No.: B2388686
CAS No.: 2380173-30-6
M. Wt: 391.269
InChI Key: FZPMKYSRZSXJNE-UHFFFAOYSA-N
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Description

N-Benzyl-4-(5-bromopyrimidin-2-yl)oxypiperidine-1-carboxamide is a chemical compound with the molecular formula C17H19BrN4O2 and a molecular weight of 391.269

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl-4-(5-bromopyrimidin-2-yl)oxypiperidine-1-carboxamide typically involves the reaction of 5-bromopyrimidine with N-benzylpiperidine-1-carboxamide under specific conditions. The reaction may be catalyzed by a palladium catalyst in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF). The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-4-(5-bromopyrimidin-2-yl)oxypiperidine-1-carboxamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom on the pyrimidine ring can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under appropriate conditions.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like DMF or DMSO.

    Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used.

    Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents like DMF are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidine derivatives, while coupling reactions can produce complex organic molecules with new carbon-carbon bonds.

Scientific Research Applications

N-Benzyl-4-(5-bromopyrimidin-2-yl)oxypiperidine-1-carboxamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.

    Industry: The compound can be used in the development of new materials or as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of N-Benzyl-4-(5-bromopyrimidin-2-yl)oxypiperidine-1-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological context and the target molecules .

Comparison with Similar Compounds

Similar Compounds

  • N-Benzyl-4-(5-chloropyrimidin-2-yl)oxypiperidine-1-carboxamide
  • N-Benzyl-4-(5-fluoropyrimidin-2-yl)oxypiperidine-1-carboxamide
  • N-Benzyl-4-(5-iodopyrimidin-2-yl)oxypiperidine-1-carboxamide

Uniqueness

N-Benzyl-4-(5-bromopyrimidin-2-yl)oxypiperidine-1-carboxamide is unique due to the presence of the bromine atom on the pyrimidine ring, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for specific applications where bromine’s properties are advantageous.

Properties

IUPAC Name

N-benzyl-4-(5-bromopyrimidin-2-yl)oxypiperidine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19BrN4O2/c18-14-11-19-16(20-12-14)24-15-6-8-22(9-7-15)17(23)21-10-13-4-2-1-3-5-13/h1-5,11-12,15H,6-10H2,(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZPMKYSRZSXJNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=NC=C(C=N2)Br)C(=O)NCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19BrN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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